4-Amino-5-nitropyridazin-3-ol
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Overview
Description
4-Amino-5-nitropyridazin-3-ol, also known as ANP, is a pyridazine compound with a wide range of applications in scientific research. It is a highly versatile compound, with properties that make it useful for a variety of laboratory experiments. ANP has been used in research on various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been used in studies of biochemical and physiological processes, such as those related to cell growth and metabolism.
Scientific Research Applications
Selective Amination and Derivative Synthesis
Research has shown that nitropyridines, including compounds structurally related to "4-Amino-5-nitropyridazin-3-ol," can undergo selective vicarious nucleophilic amination. This process allows for the preparation of various substituted amino nitropyridines, which are crucial intermediates in organic synthesis. Bakke, Svensen, and Trevisan (2001) developed a method for the selective amination of 3-nitropyridines to produce 2-amino-5-nitropyridines with moderate to good yields, demonstrating the utility of these compounds in synthesizing complex molecules Selective vicarious nucleophilic amination of 3-nitropyridines.
Fluorescent Probes for Metal Detection
Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds for sensing metal ions, such as Fe3+ and Hg2+, in aqueous media. This research highlights the potential application of "this compound" derivatives in environmental monitoring and bioimaging Development of aminoethylpyridine based N,N,N,O-donor fluorescent probes for the detection of Fe3+ and Hg2+ in aqueous media.
Catalysis and Material Science
Nasrollahzadeh et al. (2020) reviewed the role of graphene-based catalysts in the reduction of nitro compounds to amines, including those related to "this compound." These catalysts are essential for synthesizing amines, which have wide-ranging applications in producing pharmaceuticals, dyes, and polymers Recent progresses in graphene-based (photo)catalysts for reduction of nitro compounds.
Antimicrobial and Anti-inflammatory Applications
The synthesis and characterization of compounds derived from "this compound" and similar structures have been explored for their antimicrobial and anti-inflammatory properties. Devi, Yadav, and Singh (2019) reported on diorganotin(IV) complexes with potential applications in medicinal chemistry due to their promising antimicrobial activity Synthesis, characterisation, in vitro antimicrobial, antioxidant and anti-inflammatory activities of diorganotin(IV) complexes derived from salicylaldehyde Schiff bases.
Molecular and Crystal Structure Studies
The molecular and crystal structures of nitropyridine derivatives have been extensively studied to understand their chemical behavior and potential applications further. Bryndal et al. (2012) investigated the structures, vibrational studies, and quantum chemical calculations of nitro derivatives of amino methylpyridine, providing insight into the molecular behavior of these compounds Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine.
Safety and Hazards
properties
IUPAC Name |
5-amino-4-nitro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLZXWINJFUJIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618407 |
Source
|
Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6381-47-1 |
Source
|
Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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